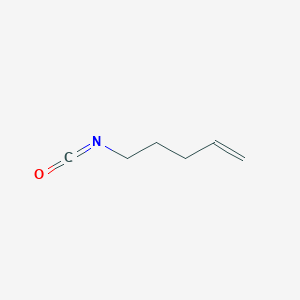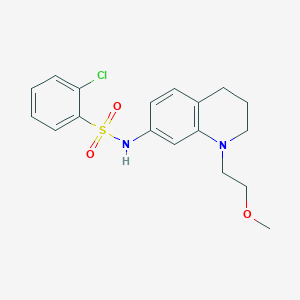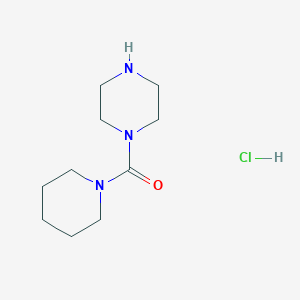
4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as PQT-3, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential application in the field of medicinal chemistry, particularly as an anticancer agent.
Scientific Research Applications
Chemical Synthesis and Reactivity
Significant work has been done on the synthesis and functionalization of quinoline derivatives, reflecting their importance in chemical research. For example, the development of efficient synthetic routes for pyrrolquinolones, where N-(4-chlorobenzyl)-2-(2-hydroxyethyl)-8-(morpholin-4-ylmethyl)-6-oxo-6H-pyrrol[3.2.1-ij]quinoline-5-carboxamide was synthesized through selective iodination, quinolone formation, and Sonogashira coupling/pyrrole formation, showcases the versatility of quinoline derivatives in synthesis and their potential for creating complex organic molecules (Dorow et al., 2006).
Biological Applications
Quinoline derivatives have been explored for their biological activities, including their potential as antimicrobial agents. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized for their antibacterial and antifungal activities, demonstrating the scope of quinoline derivatives in the development of new therapeutic agents (Holla et al., 2006).
Metal Complexation and Coordination Chemistry
The ability of quinoline derivatives to act as ligands for metal complexes has been explored, indicating their utility in coordination chemistry and potential applications in catalysis and materials science. The study on palladium(II) complexes with carboxamide ligands, including N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(quinolin-8-yl)quinoline-2-carboxamide, highlights their role in π-conjugation, substitution kinetics, and interactions with DNA/BSA, offering insights into the design of metal-based drugs and bioactive molecules (Omondi et al., 2021).
Material Science and Corrosion Inhibition
Quinoline derivatives have found applications in material science, particularly as corrosion inhibitors. A review on quinoline and its derivatives as corrosion inhibitors outlines their efficacy in protecting metals from corrosion, attributing their performance to the formation of stable chelating complexes with metal surfaces. This underscores the potential of quinoline derivatives in industrial applications, where corrosion resistance is critical (Verma et al., 2020).
properties
IUPAC Name |
4-oxo-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)13-6-3-5-11-14(13)22-9-12(15(11)24)16(25)23-8-10-4-1-2-7-21-10/h1-7,9H,8H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSXWBNUNOCHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2467933.png)
![2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B2467935.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)
![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)
![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2467941.png)


![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)


![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)